The compound (1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol is a member of the benzimidazole family, which are heterocyclic aromatic organic compounds known for their diverse biological activities. This specific compound is notable for its potential applications in pharmaceuticals and other scientific fields due to its interaction with biological targets, particularly the corticotropin-releasing factor 1 receptor.
This compound can be sourced from various chemical suppliers and is often discussed in scientific literature regarding its synthesis and applications. For instance, data on its synthesis and properties can be found in resources such as BenchChem and PubChem, which provide comprehensive details about chemical compounds.
The compound is classified under:
The synthesis of (1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol typically involves several key steps:
The synthetic route requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. Common reagents include bases like potassium carbonate and solvents such as dimethylformamide or dimethyl sulfoxide.
The molecular structure of (1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol can be represented as follows:
The compound can undergo several chemical reactions:
Reagents commonly used for these reactions include potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction processes.
The primary mechanism of action for this compound involves its interaction with the corticotropin-releasing factor 1 receptor. The binding affinity to this receptor suggests potential therapeutic effects in modulating stress responses and related disorders.
Pharmacokinetic studies indicate that this compound is rapidly metabolized by human hepatic microsomes, affecting its bioavailability and therapeutic efficacy.
The compound exhibits typical physical properties such as:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and stability under various conditions may require experimental determination.
The applications of (1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol are diverse:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in drug discovery and development efforts.
The benzimidazole nucleus—a fusion of benzene and imidazole rings—represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design. This bicyclic heterocyclic system exhibits amphoteric properties, with the N1-H site acting as a strong acid (pKa ~5.6) and the imidazole nitrogen functioning as a weak base (pKa ~12.8), enabling diverse molecular interactions with biological targets [2] [7]. The planar configuration facilitates π-π stacking with aromatic residues in enzyme binding pockets, while the electron-rich nitrogen atoms participate in hydrogen bonding and coordination chemistry [1].
(1-(2-(4-Chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol exemplifies strategic functionalization of this core. As shown in Table 1, its structure integrates a hydroxymethyl group at C2 and a phenoxyethyl chain at N1, creating a multifunctional pharmacophore. The benzimidazole core serves as a rigid bioisostere for purines, allowing it to mimic nucleotide interactions in biological systems [3]. This molecular mimicry underlies its capacity to engage diverse therapeutic targets, from enzyme active sites to receptor domains.
Table 1: Structural Characteristics of (1-(2-(4-Chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol
Property | Value/Description |
---|---|
CAS Registry Number | 853752-68-8 |
Molecular Formula | C₁₇H₁₇ClN₂O₂ |
Molecular Weight | 316.8 g/mol |
IUPAC Name | [1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Key Structural Features | Benzimidazole core, C2-hydroxymethyl, N1-phenoxyethyl chain with chloro and methyl substituents |
SMILES | CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CO)Cl |
Benzimidazole derivatives demonstrate remarkably broad pharmacological coverage, spanning antimicrobial, antiviral, anticancer, anti-inflammatory, and antiparasitic activities [2] [7]. This diversity stems from the scaffold’s capacity for strategic substitution at critical positions (N1, C2, C5, C6), which modulates electronic properties, lipophilicity, and target affinity. Commercial drugs like albendazole (anthelmintic), omeprazole (antiulcer), and candesartan (antihypertensive) underscore the therapeutic impact of optimized benzimidazole architectures [4] [9].
Structure-activity relationship (SAR) studies reveal distinct pharmacophoric contributions:
Table 2: Pharmacological Activities Associated with Benzimidazole Substituent Patterns
Substitution Position | Functional Groups | Biological Activities | Mechanistic Insights |
---|---|---|---|
N1 | Phenoxyethyl chains | Enhanced enzyme inhibition (e.g., urease) | Extended conformation accesses deep hydrophobic pockets |
C2 | Hydroxymethyl (-CH₂OH) | Broad-spectrum bioactivity | Hydrogen bonding with catalytic residues; metabolic stability |
C5/C6 | Halogens (Cl, F), methyl groups | Improved antimicrobial/anticancer potency | Electronic modulation of π-system; enhanced target affinity |
Benzo-ring fusion | Planar conjugated system | DNA intercalation (anticancer) | π-Stacking with nucleobases or aromatic amino acids |
The phenoxyethyl extension at N1 serves as a spacer and recognition element in (1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol. The ethylene bridge (-CH₂-CH₂-) provides conformational flexibility, allowing the chlorinated phenyl ring to adopt optimal orientations for hydrophobic pocket binding in target proteins [3] [5]. The 4-chloro-3-methylphenyl moiety contributes lipophilicity (logP enhancement) and enables halogen bonding interactions with carbonyl oxygen atoms or π-systems in enzymatic binding sites. The methyl group further augments van der Waals contacts with nonpolar residues [3].
The C2 hydroxymethyl substituent (-CH₂OH) acts as a hydrogen-bond donor/acceptor and a metabolic handle. This polar group enhances solubility and participates in critical hydrogen-bonding networks with biological targets—a feature validated in benzimidazole-based urease inhibitors where analogous groups coordinate nickel ions in the active site [5]. Unlike aldehydes or carboxylic acids, the primary alcohol maintains metabolic stability while permitting prodrug strategies through esterification [3] [8]. In molecular docking studies of analogous compounds, the hydroxymethyl group demonstrates:
Table 3: Electronic and Steric Contributions of Key Substituents
Substituent | Electronic Effect | Steric Contribution | Biological Role |
---|---|---|---|
N1-CH₂CH₂O- (phenoxyethyl) | Moderate electron donation | Extended conformation (∼5Å length) | Membrane penetration; hydrophobic pocket binding |
C2-CH₂OH (hydroxymethyl) | Weak electron withdrawal | Low steric demand | Hydrogen bonding; metabolic stability; coordination chemistry |
4-Cl on phenyl ring | Strong σ-electron withdrawal | Minimal bulk | Halogen bonding; lipophilicity enhancement |
3-CH₃ on phenyl ring | Electron donation (+I effect) | Moderate bulk | Van der Waals interactions; metabolic protection (ortho effect) |
These substituents collectively transform the benzimidazole core into a multitarget pharmacophore. The hydroxymethyl group provides polar interactions essential for anchoring to catalytic sites, while the chlorinated phenoxyethyl chain enables selective dispersion forces with hydrophobic enzyme subpockets—a synergy observed in highly potent benzimidazole derivatives exhibiting IC₅₀ values in the low micromolar range against enzymes like urease and cyclooxygenase [5] [8]. This molecular architecture balances hydrophilic-lipophilic properties, aligning with Lipinski’s rule parameters for drug-likeness and optimizing bioavailability for potential therapeutic applications [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1